N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 3-fluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-fluorophenyl)methyl]ethanamine
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-fluorophenyl)-2-methyl-3-furamide
Uniqueness
N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14FN3 |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-6-12(16(2)15-9)14-8-10-4-3-5-11(13)7-10/h3-7,14H,8H2,1-2H3 |
InChI Key |
ZVUZJLFMSUFGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC(=CC=C2)F)C |
Origin of Product |
United States |
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